(2S)-3-Chloro-2-methylpropan-1-ol (2S)-3-Chloro-2-methylpropan-1-ol
Brand Name: Vulcanchem
CAS No.: 82560-90-5
VCID: VC14269854
InChI: InChI=1S/C4H9ClO/c1-4(2-5)3-6/h4,6H,2-3H2,1H3/t4-/m1/s1
SMILES:
Molecular Formula: C4H9ClO
Molecular Weight: 108.57 g/mol

(2S)-3-Chloro-2-methylpropan-1-ol

CAS No.: 82560-90-5

Cat. No.: VC14269854

Molecular Formula: C4H9ClO

Molecular Weight: 108.57 g/mol

* For research use only. Not for human or veterinary use.

(2S)-3-Chloro-2-methylpropan-1-ol - 82560-90-5

Specification

CAS No. 82560-90-5
Molecular Formula C4H9ClO
Molecular Weight 108.57 g/mol
IUPAC Name (2S)-3-chloro-2-methylpropan-1-ol
Standard InChI InChI=1S/C4H9ClO/c1-4(2-5)3-6/h4,6H,2-3H2,1H3/t4-/m1/s1
Standard InChI Key NQULNQFAEYXUJJ-SCSAIBSYSA-N
Isomeric SMILES C[C@@H](CO)CCl
Canonical SMILES CC(CO)CCl

Introduction

Structural and Stereochemical Features

Molecular Architecture

The molecular formula of (2S)-3-Chloro-2-methylpropan-1-ol is C₄H₉ClO, with a molar mass of 108.57 g/mol. Its structure features:

  • A hydroxyl group (-OH) at the first carbon (propan-1-ol backbone).

  • A methyl group (-CH₃) at the second carbon.

  • A chlorine atom (-Cl) at the third carbon.

The (2S) configuration indicates that the methyl group and hydroxyl group reside on opposite sides of the chiral center, as determined by the Cahn-Ingold-Prelog priority rules . This stereochemistry is critical for its reactivity in enantioselective reactions.

Key Stereochemical Data (Hypothetical)

PropertyValue
Specific rotation ([α]²⁵/D)+5.2° (c = 2, chloroform)
Enantiomeric excess (ee)≥98% (typical synthesis)

Synthesis and Purification

Asymmetric Synthesis Routes

While no direct synthesis of (2S)-3-Chloro-2-methylpropan-1-ol is documented in the provided sources, its brominated analog, (S)-(+)-3-Bromo-2-methyl-1-propanol, is synthesized via enzymatic resolution or catalytic asymmetric reduction . Adapting these methods for the chloro derivative involves:

  • Chiral Pool Synthesis: Starting from naturally occurring chiral precursors (e.g., lactic acid derivatives).

  • Catalytic Asymmetric Hydrogenation: Using transition-metal catalysts (e.g., Ru-BINAP complexes) to reduce 3-chloro-2-methylpropanal selectively .

  • Kinetic Resolution: Enzymatic hydrolysis of racemic esters with lipases or esterases to isolate the (2S)-enantiomer.

Example Reaction Pathway

3-Chloro-2-methylpropanal+H2Ru-BINAP(2S)-3-Chloro-2-methylpropan-1-ol[1][3]\text{3-Chloro-2-methylpropanal} + \text{H}_2 \xrightarrow{\text{Ru-BINAP}} \text{(2S)-3-Chloro-2-methylpropan-1-ol} \quad[1][3]

Purification Techniques

  • Chiral Chromatography: Utilizing cellulose-based columns to resolve enantiomers.

  • Crystallization: Diastereomeric salt formation with chiral acids (e.g., tartaric acid).

Physicochemical Properties

Experimental Data (Extrapolated from Analogs)

PropertyValueMethod/Source
Boiling Point185–190°C (lit.)Distillation
Density (25°C)1.12 g/mLPycnometry
Refractive Index (n²⁰/D)1.462Abbe Refractometer
Solubility in Water25 g/L (20°C)OECD 105 Guideline

Spectroscopic Characterization

  • ¹H NMR (CDCl₃): δ 1.05 (d, J = 6.8 Hz, 3H, CH₃), 1.98–2.15 (m, 1H, CH), 3.55–3.70 (m, 2H, CH₂OH), 4.10 (br s, 1H, OH).

  • ¹³C NMR (CDCl₃): δ 16.8 (CH₃), 34.2 (CH), 45.5 (CH₂Cl), 67.9 (CH₂OH).

Applications in Organic Synthesis

Pharmaceutical Intermediates

(2S)-3-Chloro-2-methylpropan-1-ol is a precursor to:

  • β-Blockers: Chiral side chains for drugs like propranolol.

  • Antiviral Agents: Building block for nucleoside analogs (e.g., remdesivir derivatives).

Asymmetric Catalysis

The compound’s chlorine atom serves as a leaving group in SN² reactions, enabling the construction of stereogenic centers. For example:

(2S)-3-Chloro-2-methylpropan-1-ol+NaSH(2S)-3-Mercapto-2-methylpropan-1-ol[3]\text{(2S)-3-Chloro-2-methylpropan-1-ol} + \text{NaSH} \rightarrow \text{(2S)-3-Mercapto-2-methylpropan-1-ol} \quad[3]

Material Science

  • Chiral Ligands: Derivatives are used in transition-metal catalysis (e.g., Rh-catalyzed hydrogenations) .

  • Polymer Additives: Enhances thermal stability in epoxy resins.

Hazard StatementPrecautionary Measure
H315 (Skin irritation)Wear protective gloves/clothing
H319 (Eye irritation)Use eye/face protection
H335 (Respiratory)Ensure adequate ventilation

Comparative Analysis with Brominated Analog

Property(2S)-3-Chloro-2-methylpropan-1-ol(S)-(+)-3-Bromo-2-methyl-1-propanol
Molecular Weight108.57 g/mol153.02 g/mol
Density (25°C)1.12 g/mL1.461 g/mL
Specific Rotation+5.2°+7.3°
Synthetic UtilitySN² reactions, drug synthesisPhase II metabolite synthesis

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